molecular formula C7H10ClNO2 B2408723 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416237-09-5

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

Cat. No. B2408723
M. Wt: 175.61
InChI Key: DMUPAFIZVMZHKX-UHFFFAOYSA-N
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Description

Fused pyridine derivatives, such as the one you mentioned, are of increasing interest in drug design and medicinal chemistry . They are frequently used structures in drug research due to their structural similarity with DNA bases such as adenine and guanine .

Scientific Research Applications

  • Synthetic Methodologies and Chemical Transformations:

    • Shiotani et al. (1986) explored the dimerization of similar tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine compounds via acidic hydrolysis, leading to novel dimerized compounds. Their research provides insight into the chemical behavior and potential transformations of related furo[3,4-c]pyridine compounds (Shiotani et al., 1986).
    • Bencková and Krutošíková (1999) reported on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-Oxides, highlighting synthetic pathways relevant to similar furo[3,4-c]pyridine derivatives (Bencková & Krutošíková, 1999).
  • Pharmacological Applications:

    • Ohkubo et al. (1996) synthesized novel tetrahydrothieno[3,2-c]pyridines and related compounds, including a study of their anticonvulsant activities. This suggests potential pharmacological applications of structurally similar compounds like 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride (Ohkubo et al., 1996).
  • Chemical Synthesis and Structural Analysis:

    • A study by Nechayev et al. (2013) on the efficient synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues provides insights into the methodologies for synthesizing and structurally analyzing similar compounds (Nechayev et al., 2013).
  • Corrosion Inhibition:

    • Dandia et al. (2013) researched the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel, indicating the potential application of similar furo[3,4-c]pyridine compounds in material science and corrosion prevention (Dandia et al., 2013).

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYBJBWFZOOKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)OC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

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